![molecular formula C13H19NO8S2 B13780483 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid CAS No. 93985-39-8](/img/structure/B13780483.png)
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H19NO8S2 and a molecular weight of 381.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with bis(2-methylsulfonyloxyethyl)amino groups. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-methylsulfonyloxyethyl)amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Bis(2-hydroxyethyl)amino)benzoic acid: Similar structure but with hydroxyethyl groups instead of methylsulfonyloxyethyl groups.
4-(Bis(2-chloroethyl)amino)benzoic acid: Contains chloroethyl groups, which can lead to different reactivity and applications.
Uniqueness
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of methylsulfonyloxyethyl groups allows for unique interactions and reactions not seen with other similar compounds .
Properties
CAS No. |
93985-39-8 |
|---|---|
Molecular Formula |
C13H19NO8S2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[bis(2-methylsulfonyloxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H19NO8S2/c1-23(17,18)21-9-7-14(8-10-22-24(2,19)20)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16) |
InChI Key |
DGLJGZXRIMUUSW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



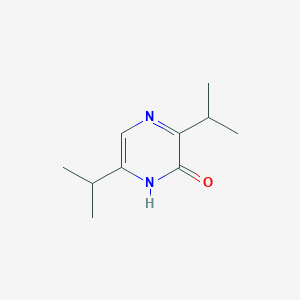
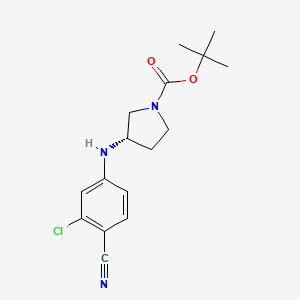
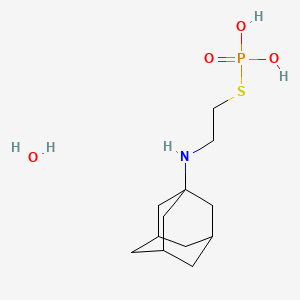

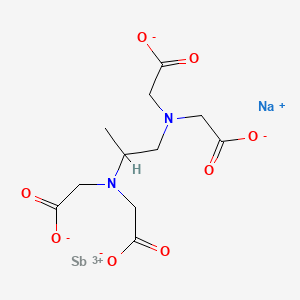
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
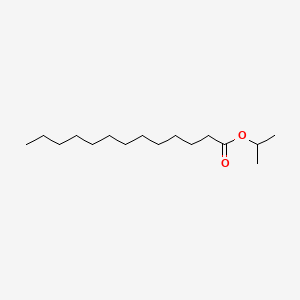
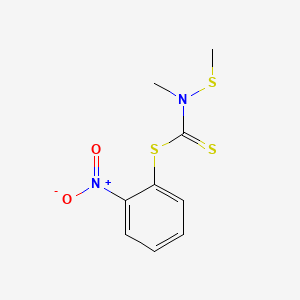
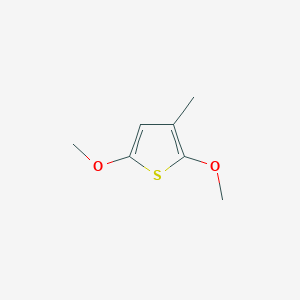
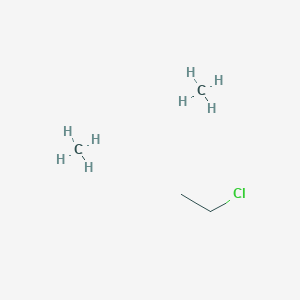


![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
